molecular formula C21H26N2O5S B2428106 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 954024-24-9

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2428106
CAS No.: 954024-24-9
M. Wt: 418.51
InChI Key: FITRNLLGSLCLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Protein Kinases

Tetrahydroquinoline derivatives have been studied for their potential in inhibiting protein kinases, a class of enzymes crucial in cellular signaling pathways. For example, isoquinolinesulfonamide derivatives have been shown to inhibit cyclic AMP-dependent protein kinase, which plays a role in various cellular processes including cell division and neurotransmission (Chijiwa et al., 1990). This suggests that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide could potentially be explored for similar applications in modulating protein kinase activity.

Interaction with Carbonic Anhydrases

Another potential application can be derived from studies on the interaction of similar compounds with carbonic anhydrases, which are enzymes important for maintaining pH balance in tissues and organs. Isoquinolinesulfonamides have shown selectivity in inhibiting human carbonic anhydrases, indicating a potential for therapeutic applications in diseases related to the dysregulation of these enzymes (Mader et al., 2011).

Radical-Promoted Aminocyclization

Research has also explored the use of copper-catalyzed radical-promoted aminocyclization involving benzenesulfonamide derivatives. This method has been used to construct a range of isoquinoline-1,3-diones, highlighting the potential for this compound in synthetic organic chemistry and the development of new compounds (Xia et al., 2016).

Molecular Structure and Binding Studies

Studies on similar compounds have also focused on understanding molecular structures and binding interactions, which are fundamental for drug design and development. For instance, structural analysis of tetrahydroisoquinoline derivatives has provided insights into their binding modes and interactions, facilitating the design of more selective and potent inhibitors for therapeutic targets (Grudova et al., 2020).

Antitumor Activity and Cellular Proliferation

There's also research into the antitumor activity of tetrahydroisoquinoline derivatives, assessing their potential in inhibiting cellular proliferation in tumors. This includes studies on compounds labeled with fluorine-18 for PET imaging, providing a method to evaluate tumor proliferation in vivo (Dehdashti et al., 2013).

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)20-10-8-17(27-3)13-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITRNLLGSLCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.